Cas no 873-66-5 (trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol))

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) structure
873-66-5 structure
trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
873-66-5
C9H10
118.175702571869
MFCD00009280
723409
87573136

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Properties

Names and Identifiers

    • TRANS-BETA-METHYLSTYRENE
    • Trans-1-Phenyl-1-Propene
    • trans-β-Methylstyrene
    • trans-beta-Methylstyrene (stabilized with TBC)
    • Benzene,(1E)-1-propen-1-yl-
    • trans-1 -Propenylbenzene
    • trans-b-Methylstyrene
    • trans-β-Methylstyren
    • (e)-1-phenylpropene
    • 1-PHENYL-1-PROPENE
    • 1-PROPENYLBENZENE
    • BETA-METHYLSTYRENE
    • B-METHYLSTYRENE
    • OMEGA-METHYLSTYRENE
    • PROPENYLBENZENE
    • trans-beta-methyl
    • trans-1-Phenyl-1-propene (stabilized with TBC)
    • trans-Propenylbenzene (stabilized with TBC)
    • trans-1-Phenylpropene
    • trans-3-Phenyl-2-propene
    • trans-Propenylbenzene
    • trans-1-Propenylbenzene
    • (1E)-1-Propen-1-ylbenzene (ACI)
    • Benzene, (1E)-1-propenyl- (9CI)
    • Benzene, 1-propenyl-, (E)- (ZCI)
    • Benzene, propenyl-, (E)- (8CI)
    • (1E)-1-Propenylbenzene
    • (E)-(1-Propen-1-yl)benzene
    • (E)-1-Phenyl-1-propene
    • (E)-1-Propenylbenzene
    • (E)-Prop-1-en-1ylbenzene
    • (E)-Propenylbenzene
    • (E)-β-Methylstyrene
    • NSC 73958
    • trans-1-Methyl-2-phenylethene
    • trans-β-Methylstyrene (stabilized with TBC)
    • A5S9N1785O
    • trans-.beta.-Methylstyrene
    • 873-66-5
    • 1-Phenylpropene
    • UNII-A5S9N1785O
    • Styrene, (E)-
    • NSC73958
    • EINECS 212-848-0
    • benzene-trans-propenyl
    • METHYLSTYRENE, TRANS-.BETA.-
    • [(E)-prop-1-enyl]benzene
    • DTXSID101026543
    • trans-
    • .BETA.-METHYLSTYRENE, TRANS-
    • ?-Methylstyrene (stabilized with TBC)
    • CS-0069845
    • A-Methylstyrene
    • H10852
    • (E)-Prop-1-en-1-ylbenzene
    • trans-beta-Methylstyrene, 99%
    • 637-50-3
    • (1E)-prop-1-en-1-ylbenzene
    • AKOS025311179
    • Benzene, 1-propenyl-, (E)-
    • 9367GUB59O
    • trans-Propenyl benzene
    • Propenylbenzene-trans
    • Q2020228
    • BRN 1679279
    • BENZENE, PROPENYL-, (E)-
    • benzene, (1E)-1-propenyl-
    • beta-Methylstyrol
    • CHEMBL506013
    • Isoallylbenzene
    • .omega.-Methylstyrene
    • UNII-9367GUB59O
    • NSC-65591
    • HSDB 6504
    • beta-trans-methylstyrene
    • Styrene, .beta.-methyl-, (E)-
    • 1-Propene, 1-phenyl-
    • .beta.-Methylstyrene
    • trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
    • 10.14272/QROGIFZRVHSFLM-QHHAFSJGSA-N.1
    • InChI=1/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2
    • EINECS 211-287-9
    • BETA-METHYL STYRENE
    • BRN 1361672
    • (E)-beta-Methylstyrene
    • WLN: 2U1R
    • CS-15941
    • [(E)-prop-1-enyl]-benzene
    • Prop-1-en-1-ylbenzene
    • beta-Methylstyrene (racemic)
    • a-methylstyrol
    • Styrene, beta-methyl-, (E)-
    • trans-phenylpropene
    • AKOS015840399
    • trans- beta -Methylstyrene
    • F0001-2173
    • Propenyl benzene
    • NSC65591
    • .beta.-Methylstyrol
    • 3-05-00-01185 (Beilstein Handbook Reference)
    • CHEBI:229144
    • MFCD00009280
    • M1175
    • NSC-73958
    • 1-Phenyl-1-propene, trans-
    • doi:10.14272/QROGIFZRVHSFLM-QHHAFSJGSA-N.1
    • beta-Methylstyrene, trans-
    • 1-Propen-1-ylbenzene
    • NSC 65591
    • Benzene, propenyl- (VAN)
    • 4-05-00-01359 (Beilstein Handbook Reference)
    • Benzene, 1-propenyl-
    • ss-methylstyrene
    • NS00035545
    • +Expand
    • MFCD00009280
    • QROGIFZRVHSFLM-QHHAFSJGSA-N
    • 1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
    • C(/C1C=CC=CC=1)=C\C

Computed Properties

  • 118.07800
  • 0
  • 0
  • 1
  • 118.07825
  • 9
  • 86.2
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 3.2
  • 0
  • 0

Experimental Properties

  • 2.71970
  • 0.00000
  • n20/D 1.550(lit.)
  • 176°C
  • -29°C(lit.)
  • 2.2±0.1 mmHg at 25°C
  • Fahrenheit: 125.6 ° f
    Celsius: 52 ° c
  • Almost insoluble (0.09 g/l) (25 º C),
  • Not determined
  • Not determined
  • Sensitive to heat
  • 0.911 g/mL at 25 °C(lit.)

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Security Information

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Customs Data

  • 29029000

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VFF-1g
TRANS-BETA-METHYLSTYRENE
873-66-5 97% (stabilized with TBC)
1g
$36.00 2024-04-20
A2B Chem LLC
AB79899-1g
trans-β-Methylstyrene
873-66-5 97% (stabilized with TBC)
1g
$33.00
Aaron
AR003VNR-250mg
TRANS-BETA-METHYLSTYRENE
873-66-5 97%
250mg
$16.00
abcr
AB138964-10 ml
trans-beta-Methylstyrene, 97%; .
873-66-5 97%
10 ml
€176.50 2024-04-16
Ambeed
A164443-250mg
trans-β-Methylstyrene
873-66-5 97% (stabilized with TBC)
250mg
$18.0 2024-05-28
Cooke Chemical
A7835012-1ML
trans-β-Methylstyrene , ≥97.0%(GC)
873-66-5 including 20ppmTBC stabilizer
1ml
RMB 367.20 2023-09-07
eNovation Chemicals LLC
D749155-5g
TRANS-BETA-METHYLSTYRENE
873-66-5 95%
5g
$275 2022-05-25
TRC
M301160-100mg
trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
873-66-5
100mg
$ 152.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T301941-1ml
trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
873-66-5 ≥96.0%(GC),20 ppm TBC
1ml
¥399.90 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166077-1g
(E)-Prop-1-en-1-ylbenzene
873-66-5 97%
1g
¥275.00 2024-04-27

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper nitride (Cu3N) ,  Palladium Solvents: Ethanol ;  100 min, 0.1 MPa, 80 °C
Reference
Atomically dispersed palladium catalyzes H/D exchange and isomerization of alkenes via reversible insertion and elimination
Liu, Kunlong; Qin, Ruixuan ; Li, Kaijia; Zhang, Weijie ; Ruan, Pengpeng; et al, Chem Catalysis, 2021, 1(7), 1480-1492

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 2757685-54-2 Solvents: Acetone-d6 ;  24 h, 50 °C
Reference
New Access Routes to Privileged and Chiral Ligands for Transition-Metal Catalyzed Hydrogen Autotransfer (Borrowing Hydrogen), Dehydrogenative Condensation, and Alkene Isomerization Reactions
Koller, Sebastian ; Klein, Philippe ; Reinhardt, Katja ; Ochmann, Lukas; Seitz, Antonia; et al, Helvetica Chimica Acta, 2021, 104(12),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phenylmagnesium bromide Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Iron-Catalyzed Isomerizations of Olefins
Mayer, Matthias; Welther, Alice; von Wangelin, Axel Jacobi, ChemCatChem, 2011, 3(10), 1567-1571

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Nickel, bis[1,1′-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]di-μ-hy… Solvents: Methanol ;  rt; 72 h, 80 °C
Reference
Semihydrogenation of alkynes in the presence of Ni(0) catalyst using ammonia-borane and sodium borohydride as hydrogen sources
Barrios-Francisco, Rigoberto; Garcia, Juventino J., Applied Catalysis, 2010, 385(1-2), 108-113

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Rhenium oxide (Re2O7) Solvents: Toluene ;  24 h, 100 °C
Reference
Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes
Korstanje, Ties J.; Jastrzebski, Johann T. B. H.; Klein Gebbink, Robertus J. M., ChemSusChem, 2010, 3(6), 695-697

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1.5 h, reflux
Reference
Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of Heterocycles
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Takahashi, Kazuyuki; Nakagawa, Masako; Nishida, Atsushi, Journal of Organic Chemistry, 2006, 71(11), 4255-4261

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Anthracene (magnesium cluster salts) ;  5 - 100 min, 300 °C
Reference
Catalytic isomerization of allylbenzene on organomagnesium clusters
Potapov, D. A.; Tjurina, L. A.; Smirnov, V. V., Russian Chemical Bulletin, 2005, 54(5), 1185-1188

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ;  1.5 h, 50 °C
Reference
Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesis
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Nakagawa, Masako; Nishida, Atsushi, Angewandte Chemie, 2002, 41(24), 4732-4734

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: (OC-6-21)-Dimethylbis[4-methyl-N,N′-bis(trimethylsilyl)benzenecarboximidamidato-… Solvents: Toluene
Reference
Catalytic Isomerization and Disproportionation of Olefins Promoted by Group 4/d0 Benzamidinate Complexes
Averbuj, Claudia; Eisen, Moris S., Journal of the American Chemical Society, 1999, 121(38), 8755-8759

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Benzene-d6
Reference
Synthesis, Structure, and Thermolysis of a Tetracoordinate 1,2-Oxaboretanide: An Intermediate of the Boron-Wittig Reaction under Basic Conditions
Kawashima, Takayuki; Yamashita, Naoko; Okazaki, Renji, Journal of the American Chemical Society, 1995, 117(22), 6142-3

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  13 h, 66 °C
1.2 Reagents: Water
Reference
Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds
Zweifel, George; Miller, Joseph A., Organic Reactions (Hoboken, 1984, 32,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: (OC-6-12)-Hydro[[N,N′-(1H-isoindole-1,3(2H)-diyl-κN)bis[6-methyl-2-pyridinaminat… Solvents: Acetonitrile ;  3 h, rt
Reference
Catalytic olefin transpositions facilitated by ruthenium N,N,N-pincer complexes
Davies, Alex M.; Greene, Kara H.; Allen, Anthony R.; Stephenson, Corey R. J.; Szymczak, Nathaniel K., ChemRxiv, 2022, 1, 1-8

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Aluminum chloride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1-(2,4,6-Trimethylphenyl)-1H-imidazole ;  30 min, 130 °C
Reference
Nickel-catalyzed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes
Lee, Wei-Chih; Chen, Chien-Hung; Liu, Cheng-Yuan; Yu, Ming-Shiuan; Lin, Yung-Huei; et al, Chemical Communications (Cambridge, 2015, 51(96), 17104-17107

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Silver ,  Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ;  8 h, 110 °C
Reference
Supported Gold and Silver Nanoparticles for Catalytic Deoxygenation of Epoxides into Alkenes
Mitsudome, Takato; Noujima, Akifumi; Mikami, Yusuke; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Angewandte Chemie, 2010, 49(32), 5545-5548

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Gold ,  Mg Al Hydrotalcite Solvents: Toluene ;  4 h, 110 °C
Reference
Gold nanoparticle-catalyzed environmentally benign deoxygenation of epoxides to alkenes
Noujima, Akifumi; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Molecules, 2011, 16, 8209-8227

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen ,  Aluminum triflate Catalysts: Palladium diacetate Solvents: Acetonitrile ;  2 h, 30 °C
Reference
Nonredox Metal-Ion-Accelerated Olefin Isomerization by Palladium(II) Catalysts: Density Functional Theory (DFT) Calculations Supporting the Experimental Data
Senan, Ahmed M.; Qin, Shuhao; Zhang, Sicheng; Lou, Chenling; Chen, Zhuqi; et al, ACS Catalysis, 2016, 6(7), 4144-4148

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Triethylamine Catalysts: Palladium chloride ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Acetonitrile ;  18 h, reflux
Reference
Selective preparation of terminal alkenes from aliphatic carboxylic acids by a palladium-catalysed decarbonylation-elimination reaction
Le Notre, Jerome; Scott, Elinor L.; Franssen, Maurice C. R.; Sanders, Johan P. M., Tetrahedron Letters, 2010, 51(29), 3712-3715

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
Reference
Palladium-Catalyzed Methylation of Aryl and Vinyl Halides by Stabilized Methylaluminum and Methylgallium Complexes
Blum, Jochanan; Gelman, Dmitri; Baidossi, Waeel; Shakh, Eduard; Rosenfeld, Ayelet; et al, Journal of Organic Chemistry, 1997, 62(25), 8681-8686

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Raw materials

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Preparation Products

trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol) Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:873-66-5)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:873-66-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:873-66-5)
TANG SI LEI
15026964105
2881489226@qq.com

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